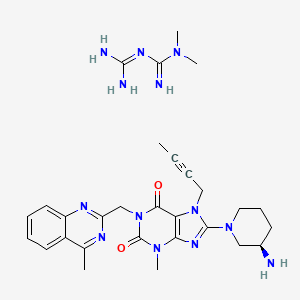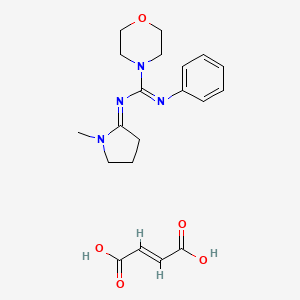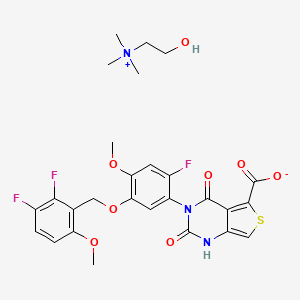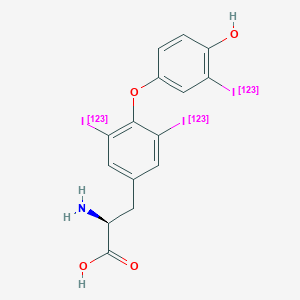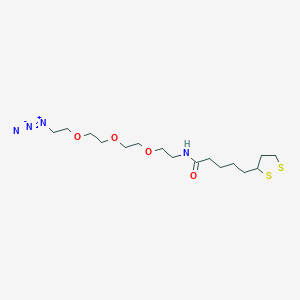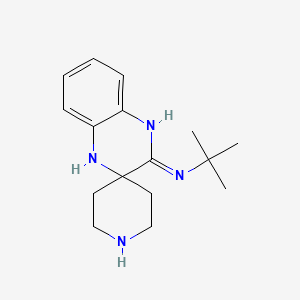![molecular formula C12H13ClN4S B608652 6-Chloro-N~4~-Cyclopropyl-N~4~-[(Thiophen-2-Yl)methyl]pyrimidine-2,4-Diamine CAS No. 1252362-53-0](/img/structure/B608652.png)
6-Chloro-N~4~-Cyclopropyl-N~4~-[(Thiophen-2-Yl)methyl]pyrimidine-2,4-Diamine
説明
Novel specific and allosteric inhibitor of soluble adenylyl cyclase (sAC), binding to the bicarbonate activator binding site and inhibiting sAC via a unique allosteric mechanism, preventing sAC-dependent processes in cellular and physiological systems
LRE1 is a novel specific and allosteric inhibitor of soluble adenylyl cyclase (sAC), binding to the bicarbonate activator binding site and inhibiting sAC via a unique allosteric mechanism, preventing sAC-dependent processes in cellular and physiological systems.
科学的研究の応用
Inhibition of Soluble Adenylyl Cyclase (sAC)
LRE1 has been identified as a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC) . sAC is an essential component of the cAMP signaling pathway, which is implicated in various physiological processes such as cell proliferation, apoptosis, and differentiation. LRE1 binds to the bicarbonate activator binding site of sAC, inhibiting its activity and thereby affecting cAMP accumulation in cells.
Mitochondrial Function and Protection
Research indicates that LRE1 can prevent hepatic ischemia/reperfusion damage by improving mitochondrial function . This is achieved through the induction of a mitohormetic response, which involves the removal of less capable mitochondria and the replacement with more competent ones. LRE1’s role in this process is linked to the activity of the NAD±dependent sirtuin deacylase (SirT3) and the subsequent deacetylation of mitochondrial proteins.
Pharmacological Studies
LRE1’s ability to inhibit sAC has made it a valuable tool in pharmacological studies to distinguish between sAC-dependent and transmembrane AC-dependent cAMP signaling cascades . This distinction is crucial for understanding the localized actions of cAMP within spatially restricted microdomains.
Cellular and Physiological Systems
The compound has been used to study sAC-dependent processes in cellular and physiological systems. By inhibiting sAC, LRE1 can prevent processes that are dependent on this enzyme, providing insights into the role of sAC in various cellular functions .
Structural Biology
LRE1 has been utilized in structural biology to understand the interaction between inhibitors and sAC. The crystal structure of human sAC in complex with LRE1 has provided valuable information about the allosteric inhibition mechanism .
Cancer Research
In the context of cancer research, compounds structurally related to LRE1 have been evaluated for their potential to inhibit cell proliferation in various human cancer cell lines . While not directly linked to LRE1, these studies highlight the relevance of pyrimidine derivatives in the development of anticancer drugs.
特性
IUPAC Name |
6-chloro-4-N-cyclopropyl-4-N-(thiophen-2-ylmethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4S/c13-10-6-11(16-12(14)15-10)17(8-3-4-8)7-9-2-1-5-18-9/h1-2,5-6,8H,3-4,7H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWZXKSZLRVSEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CS2)C3=CC(=NC(=N3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N~4~-Cyclopropyl-N~4~-[(Thiophen-2-Yl)methyl]pyrimidine-2,4-Diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is LRE1 and what is its function in Saccharomyces cerevisiae?
A1: LRE1 (Laminarinase Resistance 1) is a non-essential protein found in the yeast Saccharomyces cerevisiae. [] It plays a role in regulating cell wall integrity and stress resistance, seemingly through its interaction with the protein kinase Cbk1. [, ]
Q2: How does LRE1 affect heat resistance in yeast?
A2: Overexpression of LRE1 enhances heat resistance in S. cerevisiae, while deleting it has the opposite effect. [] This effect appears to be linked to LRE1's ability to inhibit Cbk1, influencing trehalose accumulation, a key factor in stress response. []
Q3: What is the relationship between LRE1 and chitinase expression in yeast?
A3: LRE1 negatively regulates the expression of CTS1, the gene encoding chitinase, an enzyme crucial for cell separation during yeast budding. [] Overexpression of LRE1 represses CTS1, leading to cell separation defects, while deletion of LRE1 increases CTS1 expression. [] This regulation is mediated through LRE1's interaction with Cbk1. []
Q4: Does LRE1 affect the cAMP-PKA pathway in yeast?
A4: While LRE1 overexpression mimics some phenotypes of reduced cAMP-PKA pathway activity (like increased heat resistance), evidence suggests LRE1 acts independently of this pathway. []
Q5: What is the role of LRE1 in cell wall integrity?
A5: LRE1 contributes to cell wall integrity in yeast. [, ] Overexpression of LRE1, along with other genes like HLR1 and WSC3, can suppress the sensitivity of HOG pathway mutants to cell wall-degrading enzymes. [] This suggests a potential role for LRE1 in maintaining cell wall structure, possibly through influencing glucan synthesis or organization. []
Q6: Does LRE1 interact with other proteins in yeast?
A6: Yes, LRE1 has been shown to interact with several proteins in yeast. It was initially identified through its interaction with the protein kinase Cbk1. [] Additionally, studies have revealed interactions between LRE1 and the intermediate filament protein Fin1, as well as proteins involved in vesicle transport and transcriptional regulation. []
Q7: What is known about LRE1's role in organisms other than yeast?
A7: While LRE1 research primarily focuses on yeast, a study identified a soluble adenylyl cyclase (sAC) inhibitor also named LRE1. [] This LRE1 is distinct from the yeast protein and demonstrates protective effects against hepatic ischemia/reperfusion injury in rats by improving mitochondrial function. []
Q8: How does the sAC inhibitor LRE1 protect against liver injury?
A8: LRE1, the sAC inhibitor, appears to induce mitohormesis, a process where mild mitochondrial stress enhances cellular defenses. [] This mitohormetic response, potentially involving SirT3 activation and mitochondrial protein deacetylation, improves mitochondrial function, protecting the liver from ischemia/reperfusion injury. []
Q9: What are the implications of studying LRE1?
A9: Studying LRE1 provides insights into fundamental cellular processes like cell wall regulation, stress response, and vesicle trafficking. [, , ] Understanding its function and interactions in yeast could offer valuable knowledge applicable to other organisms. Furthermore, the discovery of LRE1 as an sAC inhibitor with potential therapeutic benefits in liver injury highlights its broader significance. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)
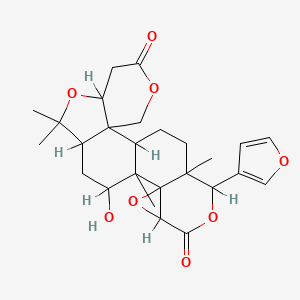
![(S)-3-(2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl dimethylcarbamate](/img/structure/B608577.png)
![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)

